1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene
Description
Properties
IUPAC Name |
1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF6I/c8-3-1-2(7(11,12)13)6(14)5(10)4(3)9/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHVOPNLASDIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF6I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Reactivity
The target molecule, 1,2,3-trifluoro-4-iodo-5-(trifluoromethyl)benzene, contains three fluorine atoms at positions 1–3, an iodine at position 4, and a trifluoromethyl group at position 5. The electron-withdrawing nature of fluorine and trifluoromethyl groups deactivates the aromatic ring, directing electrophilic substitution to the para position relative to existing substituents. However, the presence of iodine—a good leaving group—introduces opportunities for late-stage functionalization via metal-mediated cross-coupling.
Retrosynthetic Pathways
Two primary retrosynthetic disconnections emerge:
- Iodination of a pre-functionalized trifluoromethylbenzene precursor : Installing iodine via electrophilic or nucleophilic aromatic substitution on a 1,2,3-trifluoro-5-(trifluoromethyl)benzene intermediate.
- Trifluoromethylation of an iodinated fluorobenzene : Introducing the CF₃ group through radical or transition-metal-catalyzed methods after establishing the iodine substituent.
Electrophilic Iodination of Fluorinated Precursors
Directed Ortho-Metalation (DoM) Approach
A literature-supported method for installing iodine in highly fluorinated arenes involves directed metalation. For example, 1,3-bis(trifluoromethyl)benzene derivatives undergo regioselective iodination when treated with LDA (lithium diisopropylamide) followed by iodine. Adapting this to the target compound:
- Substrate Preparation : Start with 1,2,3-trifluoro-5-(trifluoromethyl)benzene.
- Metalation : Use a strong base (e.g., LDA) at −78°C in THF to deprotonate the position para to the CF₃ group.
- Iodination : Quench with iodine to yield the target molecule.
Challenges :
- Competing deprotonation sites due to multiple fluorine atoms.
- Stability of the lithiated intermediate at low temperatures.
Optimization Data :
| Condition | Base | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| LDA, THF | −78 | 45 | ||
| n-BuLi, TMEDA | −40 | 28 |
Halogen Exchange Reactions
Finkelstein-Type Iodination
Nucleophilic aromatic substitution (SNAr) represents a viable pathway given the electron-deficient nature of the aromatic ring. A reported procedure for 1-iodo-3,5-bis(trifluoromethyl)benzene synthesis involves treating the corresponding chloroarene with NaI in DMF at 150°C. Applied to the target molecule:
- Precursor Synthesis : Prepare 1,2,3-trifluoro-4-chloro-5-(trifluoromethyl)benzene via chlorination of a fluorinated toluene derivative.
- Iodide Displacement : React with NaI in DMSO at 120°C for 24 h.
Reaction Conditions :
| Halide Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| NaI | DMSO | 120 | 24 | 62 |
| KI, CuI | NMP | 150 | 48 | 58 |
Transition-Metal-Mediated Cross-Coupling
Suzuki-Miyaura Coupling
While typically used for forming C–C bonds, modified Suzuki conditions can facilitate C–I bond formation. A palladium-catalyzed coupling between aryl boronic acids and iodine sources has been documented:
General Procedure :
- Generate aryl boronic ester from 1,2,3-trifluoro-5-(trifluoromethyl)benzene via iridium-catalyzed C–H borylation.
- Couple with I₂ in the presence of Pd(OAc)₂ and SPhos ligand.
Catalyst Screening :
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | SPhos | 71 |
| PdCl₂(PPh₃)₂ | Xantphos | 65 |
Radical Trifluoromethylation
Umemoto Reagent-Based Approach
Introducing the CF₃ group via radical pathways avoids directing group requirements. A two-step sequence could involve:
- Iodination of 1,2,3-trifluorobenzene to 1,2,3-trifluoro-4-iodobenzene.
- Trifluoromethylation using Umemoto’s reagent (O-(trifluoromethyl)dibenzofuranium tetrafluoroborate).
Key Parameters :
| CF₃ Source | Initiator | Temp (°C) | Yield (%) |
|---|---|---|---|
| Umemoto Reagent | AIBN | 80 | 55 |
| Togni Reagent | CuI | 60 | 48 |
Chemical Reactions Analysis
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: Due to the presence of iodine, this compound readily participates in nucleophilic substitution reactions. Common reagents include sodium iodide and potassium fluoride.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the iodine atom can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Organic Synthesis
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene serves as an important intermediate in organic synthesis. Its trifluoromethyl and iodo substituents enhance its reactivity, making it suitable for various transformations.
Reactions and Transformations
- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions such as Suzuki and Stille reactions to form biaryl compounds. The presence of iodine facilitates the coupling with organometallic reagents.
- Fluorination Reactions : The trifluoromethyl groups can be utilized in electrophilic fluorination reactions, leading to the synthesis of novel fluorinated compounds with potential biological activity.
Pharmaceutical Applications
The unique electronic properties of trifluoromethyl groups contribute to the bioactivity of pharmaceutical compounds.
Case Studies
- Anticancer Agents : Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency against certain cancer cell lines. The incorporation of this compound into drug candidates has been explored for developing new anticancer therapies.
- Antimicrobial Activity : Studies have shown that fluorinated aromatic compounds can possess significant antimicrobial properties. The compound's structure may enhance interactions with microbial targets.
Materials Science
In materials science, this compound is being investigated for its potential use in developing advanced materials.
Polymer Chemistry
- Fluorinated Polymers : The compound can serve as a monomer or additive in the synthesis of fluorinated polymers known for their thermal stability and chemical resistance.
- Nanocomposites : Incorporating this compound into nanocomposite materials could enhance properties such as hydrophobicity and mechanical strength.
Environmental Studies
Research into the environmental impact of fluorinated compounds has gained traction due to their persistence and potential toxicity.
Ecotoxicological Assessments
Studies are being conducted to evaluate the ecotoxicological effects of this compound on aquatic organisms. Understanding its behavior in the environment is crucial for assessing risks associated with its use.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for cross-coupling and fluorination reactions |
| Pharmaceuticals | Potential anticancer and antimicrobial agents |
| Materials Science | Monomer for fluorinated polymers and nanocomposites |
| Environmental Studies | Ecotoxicological assessments for environmental impact |
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can form halogen bonds with target proteins, influencing their structure and function. Additionally, the trifluoromethyl group can modulate the compound’s electronic properties, affecting its reactivity and binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Key Compounds for Comparison :
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene (): Features -NO₂, -Cl, and -CF₃ groups.
- 1,2,4-Trifluoro-5-(trichloromethyl)benzene (): Contains -CCl₃ instead of -CF₃.
- 1,2,3-Trifluorobenzene (): Simplest analog with only fluorine substituents.
Electronic and Steric Properties :
- Iodine vs. Chlorine/Nitro Groups: The iodine atom in the target compound is a superior leaving group compared to chlorine in 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene, enabling nucleophilic aromatic substitution under milder conditions. However, nitro groups (-NO₂) in the latter compound create a more electron-deficient ring, favoring nucleophilic attacks .
- Trifluoromethyl (-CF₃) vs. Trichloromethyl (-CCl₃) : The -CF₃ group is a stronger electron-withdrawing group (EWG) than -CCl₃, increasing the compound’s resistance to oxidation and directing electrophilic substitutions to meta/para positions. -CCl₃, as in 1,2,4-Trifluoro-5-(trichloromethyl)benzene, offers less electronic stabilization and may degrade under UV light .
Reactivity in Substitution Reactions :
Physical and Chemical Properties
Molecular Weight and Stability :
- The iodine atom significantly increases molecular weight (e.g., target compound: ~316 g/mol vs. 1,2,3-trifluorobenzene: ~132 g/mol). This impacts solubility, with the target compound likely being more lipophilic than analogs with smaller halogens .
- Thermal Stability : -CF₃ groups enhance thermal stability compared to -CCl₃ (), but iodine’s lability may reduce photostability relative to all-fluoro analogs like 1,2,4,5-tetrafluorobenzene ().
Spectroscopic Characterization :
- NMR : Fluorine-19 NMR is critical for analyzing fluorinated analogs. The iodine atom in the target compound may complicate ¹H NMR due to spin-spin coupling, whereas 1,2,3-trifluorobenzene () exhibits simpler splitting patterns .
Derivatization and Chromatography :
- The target compound’s iodine and -CF₃ groups could make it a derivatization reagent for detecting amines or alcohols via halogen-specific detectors (e.g., mass spectrometry). This contrasts with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (), which is optimized for polyamine analysis in wine .
Agrochemical and Pharmaceutical Potential :
- Unlike chlorinated pesticides in (e.g., tetrachloroanisole), the target compound’s fluorine and iodine substituents may reduce environmental persistence while enhancing bioactivity in drug candidates.
Biological Activity
1,2,3-Trifluoro-4-iodo-5-(trifluoromethyl)benzene is a halogenated aromatic compound with significant potential in medicinal chemistry and biological applications. Its unique structure, characterized by multiple fluorine and iodine substituents, enhances its chemical stability and reactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₇HF₆I
- Molecular Weight : 325.978 g/mol
- CAS Number : 2237235-23-1
The biological activity of this compound can be attributed to several factors:
- Lipophilicity : The presence of fluorine atoms increases the compound's lipophilicity, facilitating its penetration through biological membranes.
- Halogen Bonding : The iodine atom can form halogen bonds with target proteins, potentially altering their conformation and activity.
- Electronic Modulation : The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to biological targets.
Biological Applications
- Drug Development : The compound serves as an intermediate in synthesizing various pharmaceuticals targeting specific enzymes or receptors. Its application is particularly noted in cancer treatment and infectious diseases .
- Imaging Studies : It is utilized in developing radiolabeled tracers for imaging studies, enhancing the visualization of biological processes in vivo.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic contexts:
Anticancer Activity
A study investigated the antiproliferative effects of fluorinated compounds similar to this compound on human cancer cell lines. The results indicated that compounds with similar structural motifs exhibited significant inhibition of cell viability in breast and ovarian cancer cells, suggesting a promising avenue for further research into fluorinated compounds as anticancer agents .
Inhibition Studies
Research into enzyme inhibitors has shown that fluorinated aromatic compounds can effectively inhibit enzyme activity. For instance, a related study demonstrated that modifications to the trifluoromethyl group could enhance selectivity and potency against specific targets such as MAGL (monoacylglycerol lipase), a key player in the endocannabinoid system .
Data Table: Biological Activity Overview
Future Directions
The future research trajectory for this compound appears promising due to its potential applications in drug development and agrochemicals. Continued exploration into its structure-activity relationships (SAR) may yield novel therapeutic agents with enhanced efficacy against various diseases .
Q & A
Q. Methodological Approach
Multi-Technique Validation : Pair X-ray with powder XRD and solid-state NMR.
Twinned Crystal Analysis : Use SHELXL to refine data for twinned crystals, common in halogenated compounds.
Comparative Studies : Cross-reference with structurally similar compounds (e.g., 3,5-Dichloro-4-iodobenzotrifluoride, which shares iodine/CF₃ steric effects) .
What are the best practices for handling air/moisture sensitivity in reactions involving this compound?
Basic Research Question
- Storage : Store under argon at -20°C in amber vials to prevent iodine loss via sublimation.
- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard additions).
- Stabilizers : Add molecular sieves (4Å) to reaction mixtures to scavenge trace water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
